N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-2-(1,3-dioxoisoindolin-2-yl)acetamide
Description
The compound N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-2-(1,3-dioxoisoindolin-2-yl)acetamide is a benzothiazole-tetrahydrobenzo[b]thiophen hybrid with a dioxoisoindolinyl acetamide side chain. This analysis compares its structural features, synthetic pathways, and inferred biological activities with similar compounds reported in the literature, emphasizing substituent effects and structure-activity relationships (SAR).
Properties
IUPAC Name |
N-[3-(1,3-benzothiazol-2-yl)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-2-(1,3-dioxoisoindol-2-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H21N3O3S2/c1-14-10-11-17-20(12-14)34-24(22(17)23-27-18-8-4-5-9-19(18)33-23)28-21(30)13-29-25(31)15-6-2-3-7-16(15)26(29)32/h2-9,14H,10-13H2,1H3,(H,28,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGGNKJFKCRNOEP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2=C(C1)SC(=C2C3=NC4=CC=CC=C4S3)NC(=O)CN5C(=O)C6=CC=CC=C6C5=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H21N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
487.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-2-(1,3-dioxoisoindolin-2-yl)acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article reviews the available literature on its biological properties, including antimicrobial, anticancer, and enzyme inhibition activities.
Chemical Structure
The compound features a unique structural framework comprising:
- A benzo[d]thiazole moiety
- A tetrahydrobenzo[b]thiophene unit
- An isoindolinone derivative
This structural complexity may contribute to its diverse biological activities.
Antimicrobial Activity
Research indicates that derivatives of thiazole and thiophene compounds exhibit significant antimicrobial properties. In particular, related compounds have demonstrated potent activity against various Gram-positive and Gram-negative bacteria. For example:
- Minimum Inhibitory Concentration (MIC) values for some derivatives were reported as low as 0.008 µg/mL against Staphylococcus aureus and Streptococcus pneumoniae .
These findings suggest that the compound may possess similar antimicrobial properties.
Anticancer Activity
The compound's potential as an anticancer agent has been explored in several studies. For instance:
- In vitro studies have shown that certain derivatives exhibit cytotoxic effects against cancer cell lines with IC50 values ranging from 8.9 µM to 9.4 µM .
- The presence of the dioxoisoindolin moiety is believed to enhance its interaction with cellular targets involved in cancer proliferation.
Enzyme Inhibition
The compound has been evaluated for its ability to inhibit key enzymes involved in bacterial DNA replication:
- It has shown promising results in inhibiting DNA gyrase and topoisomerase IV, which are critical for bacterial survival .
- The selectivity of the compound towards bacterial enzymes over human counterparts suggests a favorable safety profile for therapeutic applications.
Study 1: Antimicrobial Evaluation
A study conducted on a series of thiazole derivatives demonstrated that compounds structurally similar to this compound exhibited significant antibacterial activity. The derivatives were tested against various pathogens and showed enhanced potency compared to traditional antibiotics like ampicillin .
Study 2: Anticancer Mechanisms
Another investigation focused on the anticancer mechanisms of structurally related compounds. The study revealed that these compounds induce apoptosis in cancer cells through the activation of caspase pathways and inhibition of cell cycle progression . This mechanism was attributed to the isoindolinone structure's ability to interact with cellular signaling pathways.
Data Tables
Comparison with Similar Compounds
Structural Comparison
Table 1: Key Structural Features of Target Compound and Analogs
Key Observations:
Core Modifications: The target compound uniquely combines a tetrahydrobenzo[b]thiophen scaffold with a benzothiazole core, distinguishing it from analogs that typically feature standalone benzothiazole or tetrahydrobenzo[d]thiazole moieties (e.g., ). The 1,3-dioxoisoindolin-2-yl group in the acetamide side chain is structurally distinct from the thiadiazole () or thiazolidinone () substituents in analogs.
Hydrogen-Bonding Motifs: The dioxoisoindolinyl group in the target compound could engage in stronger hydrogen bonding compared to the thiocyanate () or hydroxy () groups in analogs.
Table 2: Reported Activities of Structural Analogs
Key Inferences for Target Compound:
Anticancer Potential: Analogs with nitro groups () show potent VEGFR-2 inhibition, suggesting the target compound’s methyl and dioxoisoindolinyl groups may modulate kinase selectivity or potency.
Neurological Activity: The antinociceptive effects of thiadiazole analogs () imply that the target compound’s tetrahydrobenzo[b]thiophen core (a structural analog of dopamine receptor ligands) might confer neuroactive properties.
Antimicrobial Activity : Thiocyanate-substituted derivatives () demonstrate broad-spectrum activity, but the target compound’s dioxoisoindolinyl group may shift its selectivity toward eukaryotic targets (e.g., proteases or phosphatases).
Pharmacokinetic and Physicochemical Properties
- Lipophilicity : The 6-methyl group on the tetrahydrobenzo[b]thiophen may enhance logP compared to hydroxy-substituted analogs (), favoring blood-brain barrier penetration.
- In Silico Predictions : Using tools like preADMET (), the target compound is projected to exhibit moderate absorption (Caco-2 permeability > 50 nm/s) and low CYP450 inhibition.
Q & A
Q. What are the key functional groups in this compound, and how do they influence its reactivity?
The compound contains a benzo[d]thiazole core, a tetrahydrobenzo[b]thiophen ring, and a 1,3-dioxoisoindolin-2-yl acetamide moiety. The benzo[d]thiazole contributes to π-π stacking interactions and potential bioactivity, while the tetrahydrobenzo[b]thiophen enhances lipophilicity, influencing membrane permeability. The dioxoisoindolin group introduces hydrogen-bonding capabilities, critical for target engagement. Functional groups like the acetamide bridge and sulfur atoms in the thiophen/thiazole rings dictate reactivity in nucleophilic or electrophilic substitutions .
Q. What synthetic routes are commonly used to prepare this compound?
Synthesis typically involves multi-step pathways :
- Step 1 : Condensation of 6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-amine with benzo[d]thiazole-2-carboxylic acid derivatives.
- Step 2 : Acylation using 2-(1,3-dioxoisoindolin-2-yl)acetic acid chloride under inert conditions (e.g., nitrogen atmosphere).
- Step 3 : Purification via column chromatography or recrystallization. Key parameters include temperature control (e.g., 0–5°C for acylation) and solvent selection (DMF or dichloromethane) to optimize yield .
Q. How is the compound characterized to confirm its structure?
Nuclear Magnetic Resonance (NMR) (¹H, ¹³C) identifies proton environments and carbon frameworks, while High-Resolution Mass Spectrometry (HR-MS) confirms molecular weight. Infrared (IR) Spectroscopy detects functional groups like amide C=O stretches (~1650 cm⁻¹). Thin-Layer Chromatography (TLC) monitors reaction progress, and X-ray crystallography may resolve 3D conformation if crystals are obtainable .
Advanced Research Questions
Q. How can computational methods optimize the synthesis or bioactivity of this compound?
Quantum chemical calculations (e.g., DFT) predict reaction pathways and transition states to identify energy-efficient routes. Molecular docking screens against targets like kinases or GPCRs to prioritize analogs with improved binding affinity. For example, the benzo[d]thiazole moiety may interact with ATP-binding pockets in kinases. Machine learning models trained on structural analogs can predict solubility or metabolic stability .
Q. How do researchers resolve contradictions in reported biological activity data?
Discrepancies (e.g., IC₅₀ variations across cancer cell lines) are addressed by:
- Standardizing assay conditions (e.g., consistent cell passage numbers, serum concentrations).
- Validating target engagement via Western blotting or enzyme inhibition assays .
- Analyzing metabolic stability (e.g., liver microsome assays) to rule out rapid degradation as a confounding factor .
Q. What strategies improve the compound’s stability under physiological conditions?
- Prodrug design : Masking the dioxoisoindolin group with ester prodrugs to enhance plasma stability.
- Formulation optimization : Encapsulation in liposomes or cyclodextrins to reduce hydrolysis.
- pH adjustments : Storing solutions at pH 6–7 to minimize degradation of acid-labile groups .
Q. How can researchers design analogs to mitigate toxicity while retaining bioactivity?
- Isosteric replacements : Swapping the tetrahydrobenzo[b]thiophen with a pyran ring to reduce hepatotoxicity.
- SAR studies : Systematically modifying substituents on the benzo[d]thiazole (e.g., introducing electron-withdrawing groups) to balance potency and cytotoxicity.
- Metabolic profiling : Identifying toxic metabolites via LC-MS and redesigning to block metabolic hotspots .
Methodological Tables
Q. Table 1: Key Spectral Data for Structural Confirmation
| Technique | Observed Signal | Functional Group/Assignment |
|---|---|---|
| ¹H NMR (CDCl₃) | δ 2.35 (s, 3H) | Methyl group on tetrahydrobenzo ring |
| ¹³C NMR | δ 170.5 ppm | Acetamide C=O |
| IR | 1652 cm⁻¹ | Dioxoisoindolin C=O stretch |
Q. Table 2: Reaction Optimization Parameters
| Step | Solvent | Temp (°C) | Catalyst | Yield (%) |
|---|---|---|---|---|
| Acylation | DCM | 0–5 | DMAP | 72–78 |
| Cyclization | EtOH | Reflux | H₂SO₄ | 65 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
